molecular formula C27H46O B027314 Cholesterol-d7 CAS No. 83199-47-7

Cholesterol-d7

Cat. No. B027314
CAS RN: 83199-47-7
M. Wt: 393.7 g/mol
InChI Key: HVYWMOMLDIMFJA-IFAPJKRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesterol-d7 is a deuterium-labeled cholesterol . It forms D6-steroidal glycoalkaloids (SGA) . It is a major sterol produced in mammalian cells that is required for cell viability and proliferation . It is a component of mammalian cell membranes that interacts with membrane phospholipids, sphingolipids, and proteins to influence their behavior .


Synthesis Analysis

During TH17 differentiation, cholesterol biosynthesis and uptake programs are induced, whereas their metabolism and efflux programs are suppressed . This results in the accumulation of the cholesterol precursor, desmosterol, which functions as a potent endogenous RORγ agonist . A simple and robust liquid chromatographic/mass spectrometric method (LC-MS) has been developed for the quantitative analysis of 10 sterols from the late part of cholesterol synthesis .


Molecular Structure Analysis

The molecular formula of Cholesterol-d7 is C27H46O . It is a deuterium labeled cholesterol . The molecular weight is 393.7 g/mol .


Chemical Reactions Analysis

Cholesterol-d7 is intended for use as an internal standard for the quantification of cholesterol by GC- or LC-MS . A specific sterol-sulfate conjugate that favors activation of RORγ over the TH17-inhibiting sterol receptor LXR is produced upon activation .


Physical And Chemical Properties Analysis

The molecular weight of Cholesterol-d7 is 393.7 g/mol . It is a deuterium labeled cholesterol .

Scientific Research Applications

“Cholesterol-d7” is a type of cholesterol that has been labeled with deuterium, a stable isotope of hydrogen . It is often used in scientific research as a tracer, allowing researchers to track the movement and metabolism of cholesterol in biological systems .

    Lipidomics Research

    “Cholesterol-d7” can be used in lipidomics research, which is the large-scale study of pathways and networks of cellular lipids in biological systems . For example, it has been used in a study to investigate the accumulation of polyunsaturated lysoglycerophospholipids in human lung fibroblasts exposed to fine particulate matter .

    Pharmaceutical Research

    “Cholesterol-d7” can be used in pharmaceutical research to study the effects of drugs on cholesterol metabolism . For example, it has been used in a study to investigate the effects of nitro-oleic acid, a ligand of CD36, on cholesterol accumulation and oxidized-LDL uptake in macrophages .

    Biochemical Research

    “Cholesterol-d7” can be used in biochemical research to study the role of cholesterol in cellular processes . For example, it has been used in a study to investigate the effects of reducing STARD4, a protein involved in cholesterol transport, on cholesterol regulation and lipid homeostasis .

    Development of Biorelevant Medium

    “Cholesterol-d7” has been used in the development and evaluation of a biorelevant medium simulating porcine gastrointestinal fluids . This could be useful in pharmaceutical research for studying the absorption and metabolism of drugs in the gastrointestinal tract .

    Study of Viral Infections

    “Cholesterol-d7” has been used in a study to investigate the perturbations of intracellular lipid homeostasis in Enterovirus-infected cells . This could provide insights into the role of lipids in viral infections and potentially lead to the development of new antiviral therapies .

    Study of Immune Cell Motility

    “Cholesterol-d7” has been used in a study to investigate the effects of omega-3 polyunsaturated fatty acids on CD4+ T cell motility and adipose tissue distribution . This could provide insights into the role of lipids in immune cell function and potentially lead to the development of new therapies for immune-related diseases .

    Lipid Profiling

    “Cholesterol-d7” can be used in lipid profiling studies . For example, it can be used in large-scale lipid profiling of a human serum lipidome using high-resolution mass spectrometry . This could provide insights into the role of lipids in various biological processes and diseases .

    Cationic Lipids Research

    “Cholesterol-d7” can also be used in the study of cationic lipids . Cationic lipids are a type of lipid that carries a positive charge, and they are often used in gene delivery and other biomedical applications .

    Development of Lipid Probes

    “Cholesterol-d7” can be used in the development of lipid probes for electron spin resonance (ESR) studies . These probes can be used to study the dynamics and organization of lipids in biological membranes .

Safety And Hazards

No special measures are required for handling Cholesterol-d7 . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . Generally, the product does not irritate the skin .

Future Directions

Recent studies have shown that cellular metabolism is tightly linked to the regulation of immune cells . Activation of cholesterol metabolism, involving cholesterol uptake, synthesis, and autophagy/lipophagy, is integral to innate immune responses in macrophages . These findings demonstrate that dynamic changes in cholesterol metabolism are mechanistically linked to Myd88‑dependent inflammatory programs in macrophages and support the notion that cellular cholesterol metabolism is integral to innate activation of macrophages and is a potential therapeutic and diagnostic target for inflammatory diseases .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-IFAPJKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415625
Record name Cholesterol-25,26,26,26,27,27,27-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol-d7

CAS RN

83199-47-7
Record name Cholesterol-25,26,26,26,27,27,27-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cholesterol-d7
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Cholesterol-d7
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